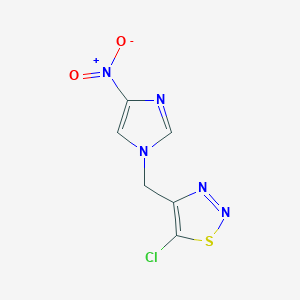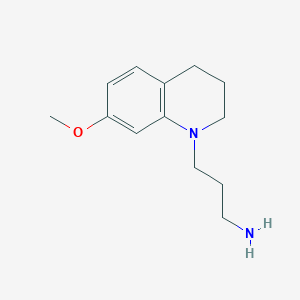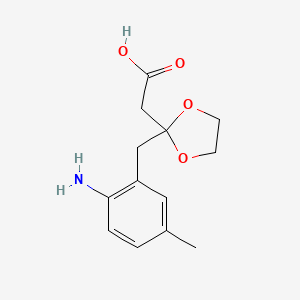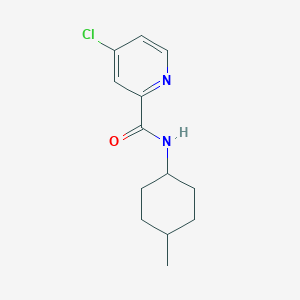
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitroimidazole with a chlorinated thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The imidazole and thiadiazole rings can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole include other imidazole and thiadiazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:
Metronidazole: An imidazole derivative used as an antimicrobial agent.
Thiabendazole: A thiadiazole derivative used as an anthelmintic.
Propiedades
Fórmula molecular |
C6H4ClN5O2S |
|---|---|
Peso molecular |
245.65 g/mol |
Nombre IUPAC |
5-chloro-4-[(4-nitroimidazol-1-yl)methyl]thiadiazole |
InChI |
InChI=1S/C6H4ClN5O2S/c7-6-4(9-10-15-6)1-11-2-5(8-3-11)12(13)14/h2-3H,1H2 |
Clave InChI |
OCEUGNSIEXORQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN1CC2=C(SN=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)


